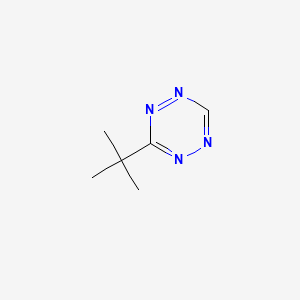

3-tert-Butyl-1,2,4,5-tetrazine

Description

Structure

3D Structure

Properties

CAS No. |

78114-01-9 |

|---|---|

Molecular Formula |

C6H10N4 |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-tert-butyl-1,2,4,5-tetrazine |

InChI |

InChI=1S/C6H10N4/c1-6(2,3)5-9-7-4-8-10-5/h4H,1-3H3 |

InChI Key |

ZJDXIBPNLATSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=CN=N1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3 Tert Butyl 1,2,4,5 Tetrazine and Analogues

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in chemical biology and materials science, prized for its rapid kinetics and bioorthogonality. thieme-connect.dersc.org This reaction involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), and an electron-rich or strained dienophile. rsc.orgnih.gov The exceptional reaction speeds, even at low concentrations, make these ligations ideal for controlled molecular transformations in complex biological environments. thieme-connect.de

General Mechanisms and Kinetic Studies of Tetrazine-Dienophile Reactions

The IEDDA reaction of 1,2,4,5-tetrazines with dienophiles like alkenes or alkynes proceeds through a [4+2] cycloaddition to form a transient, highly strained bicyclic intermediate. rsc.orgnih.gov This intermediate then undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N2) to yield a 4,5-dihydropyridazine. rsc.org This dihydropyridazine (B8628806) can then isomerize or be oxidized to form the final stable pyridazine (B1198779) product. rsc.org When an alkyne is used as the dienophile, the corresponding pyridazine is formed directly. rsc.org

The kinetics of these reactions are governed by frontier molecular orbital (FMO) theory, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is a key determinant of the reaction rate. rsc.org Electron-withdrawing groups on the tetrazine lower its LUMO energy, generally leading to faster reactions. researchgate.net Conversely, electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction. thieme-connect.de

Kinetic studies are often performed using techniques like stopped-flow spectrophotometry to measure second-order rate constants. nih.gov These studies have revealed that the reaction rates can be finely tuned by modifying the substituents on both the tetrazine and the dienophile. researchgate.net

Impact of Steric Hindrance from tert-Butyl Substituents on Reaction Rates and Selectivity

The introduction of a bulky tert-butyl group onto the 1,2,4,5-tetrazine ring has a profound and often counterintuitive impact on its reactivity. While steric hindrance typically slows down reactions, in the case of IEDDA reactions with certain dienophiles, the opposite can be true. For instance, with isocyanides, tetrazines bearing bulky tert-butyl substituents exhibit higher second-order rate constants compared to less hindered tetrazines. thieme-connect.denih.gov This reversal in reactivity is attributed to favorable dispersion forces between the isocyano group and the tetrazine substituents in the transition state. nih.gov

However, with other dienophiles, such as the highly strained trans-cyclooctene (B1233481) (TCO), the steric bulk of the tert-butyl group leads to significant unfavorable steric repulsion, dramatically slowing the reaction rate. nih.govresearchgate.net Density functional theory (DFT) calculations have suggested that changing a methyl group to a tert-butyl group on the tetrazine can reduce the reactivity with TCO by over 600-fold. nih.gov This steric impediment makes the bulky tetrazine less accessible to the large TCO molecule. nih.gov

This differential reactivity based on steric hindrance has been cleverly exploited to create mutually orthogonal reaction pairs. For example, a less sterically hindered tetrazine will react much faster with TCO than with a smaller dienophile like cyclopropene (B1174273). researchgate.net In contrast, a bulky tert-butyl-substituted tetrazine will show reversed reactivity, reacting faster with the smaller cyclopropene to avoid the steric clash with TCO. researchgate.netnih.gov This principle allows for selective labeling in complex systems by carefully choosing the tetrazine and dienophile partners. researchgate.net

| Dienophile | Tetrazine Substituent | Effect of tert-Butyl Group | Reference |

| Isocyanide | Alkyl | Increased reaction rate | thieme-connect.denih.gov |

| trans-Cyclooctene (TCO) | Alkyl | Decreased reaction rate | researchgate.netnih.gov |

| Cyclopropene | Alkyl | Increased relative reactivity compared to TCO | researchgate.netnih.gov |

Regioselectivity in Cycloaddition Reactions of 1,2,4,5-Tetrazines

Regioselectivity, the preferential formation of one constitutional isomer over another, is a critical aspect of the Diels-Alder reaction, particularly with unsymmetrical tetrazines and dienophiles. In the context of IEDDA reactions of 1,2,4,5-tetrazines, the regioselectivity is influenced by a combination of electronic and steric factors, as well as reaction conditions.

For instance, the reaction of unsymmetrical 1,2,4,5-tetrazines with enamines can be directed to proceed via a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine ring, rather than the more common C3/C6 cycloaddition, through the use of a Lewis acid like ZnCl₂. nih.gov This specific activation leads to the formation of 1,2,4-triazines. nih.gov

In reactions with alkynyl sulfides, the regioselectivity is controlled by interactions between the tetrazine substituents and the sulfanyl (B85325) group of the alkyne. rsc.org This allows for the synthesis of specific trisubstituted pyridazines. rsc.org Computational studies, including DFT calculations, are often employed to predict and understand the observed regioselectivity, which can be influenced by subtle secondary orbital interactions. rsc.org The choice of solvent can also play a crucial role; for example, using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been shown to promote regioselective pyridazine formation in the reaction of 3-phenyl-1,2,4,5-tetrazine (B6154165) with aromatic alkynes. rsc.org

Reactivity with Diverse Dienophiles:

The IEDDA reaction of 1,2,4,5-tetrazines is particularly rapid with strained alkenes, which possess a high-lying HOMO due to their distorted bond angles. rsc.orgnih.gov This makes them exceptionally reactive dienophiles. nih.gov

Trans-cyclooctenes (TCOs) are among the most reactive dienophiles for tetrazine ligations, exhibiting exceptionally high second-order rate constants. nih.govnih.gov The reaction between a tetrazine and TCO is one of the fastest bioorthogonal reactions known. researchgate.net However, as previously discussed, the steric bulk of a tert-butyl group on the tetrazine can significantly hinder the reaction with TCO. researchgate.netnih.gov

Cyclopropenes are smaller strained dienophiles that can react efficiently with sterically hindered tetrazines, such as those bearing tert-butyl groups. nih.gov In fact, sterically hindered tert-butyl substituted tetrazines have been observed to react faster with cyclopropene than with TCO, a reversal of the typical reactivity trend. nih.gov This makes the cyclopropene/tert-butyl-tetrazine pair a valuable tool for bioorthogonal chemistry in sterically demanding environments. nih.gov

Norbornenes are another class of strained alkenes commonly used as dienophiles in IEDDA reactions with tetrazines. researchgate.netresearchgate.net The reaction is catalyst-free and produces non-toxic byproducts, making it suitable for biological applications. researchgate.net The reactivity of norbornenes with tetrazines can be tuned by modifying the substituents on either reactant. researchgate.net

| Dienophile | Reactivity with 3-tert-Butyl-1,2,4,5-tetrazine | Key Findings | Reference |

| trans-Cyclooctene (TCO) | Slow | Significant steric hindrance reduces the reaction rate by over 600-fold compared to methyl-tetrazine. | nih.gov |

| Cyclopropene | Fast | Reacts faster with bulky tert-butyl tetrazines than TCO does, reversing the usual reactivity pattern. | researchgate.netnih.gov |

| Norbornene | Reactive | Used in catalyst-free bioorthogonal ligations; reactivity is tunable. | researchgate.netresearchgate.net |

Alkynes also serve as effective dienophiles in IEDDA reactions with 1,2,4,5-tetrazines, directly yielding pyridazine products. rsc.org The reaction with unactivated alkynes may require elevated temperatures. nih.gov However, strained cyclic alkynes, such as cyclooctynes, react readily at room temperature due to the deformation of the sp-hybridized carbons from a linear geometry. researchgate.net

The reaction of this compound with terminal alkynes can be facilitated by Sonogashira coupling of a bromo-tetrazine precursor. chemrxiv.org The resulting alkynyl tetrazines can then be further transformed, for example, through hydrogenation and re-oxidation to produce dialkyl-tetrazines. chemrxiv.org

Solvent Effects on Cycloaddition Regiospecificity and Kinetics

The solvent plays a critical role in the cycloaddition reactions of 1,2,4,5-tetrazines, influencing not only the reaction rate (kinetics) but also, in specific cases, the reaction outcome (regiospecificity). nih.govacs.org

Kinetics: It is well-established that inverse electron demand Diels-Alder reactions of tetrazines are significantly accelerated in protic solvents, particularly in aqueous media. rsc.orgacs.org This rate enhancement is attributed to several factors. Protic solvents can stabilize the polar activated complex through hydrogen bonding, which lowers the activation energy of the reaction. rsc.orgacs.org Specifically, hydrogen bonding to the tetrazine nitrogen atoms can lower the energy of the LUMO, narrowing the HOMO-LUMO gap between the diene and dienophile and thus accelerating the reaction. rsc.org Perfluoroalcohols, such as HFIP, are particularly effective at accelerating these cycloadditions due to their strong hydrogen-bond donating potential but low nucleophilicity. nih.gov The effectiveness of the perfluoroalcohol is directly correlated with its pKa. nih.gov However, it's important to note that kinetic data from one solvent may not reliably predict reactivity in another; for instance, poor correlation has been observed between reaction rates measured in acetonitrile (B52724) and those in aqueous buffers. nih.gov

Regiospecificity: In most cases, solvents enhance the rate of cycloaddition without altering the products. However, a dramatic shift in regiospecificity has been observed in the reaction of 1,2,4,5-tetrazines with aryl-conjugated enamines. nih.govdicp.ac.cn In typical organic solvents, the reaction yields the expected C3/C6 cycloaddition product. nih.gov In stark contrast, when the reaction is conducted in HFIP, the pathway shifts completely to an unprecedented N1/N4 cycloaddition, leading to the formation of 1,2,4-triazines. nih.govmorressier.comdicp.ac.cn This remarkable change is attributed to HFIP's ability to act as a hydrogen-bond donor, activating a nitrogen atom (N1) for nucleophilic attack by the enamine and initiating a different mechanistic cascade. nih.govmorressier.com A similar switch in mechanism and product outcome is achieved by using a Lewis acid like ZnCl₂ in a standard solvent like THF. acs.orgacs.org This demonstrates that specific solvent properties or additives can be used to control the reaction pathway and access otherwise unattainable molecular scaffolds.

Table 2: Influence of Solvent on Tetrazine Cycloaddition

| Reaction Type | Solvent | Effect | Outcome | Reference |

| IEDDA with Styrenes | Water/t-BuOH | Rate acceleration (~130x vs dioxane) | Faster formation of pyridazine | acs.org |

| IEDDA with Norbornadiene | HFIP | Significant rate acceleration vs CHCl₃ | Faster formation of 1,2-diazine | nih.gov |

| Cycloaddition with Enamines | HFIP | Switch of mechanism | Formation of 1,2,4-triazine (B1199460) (N1/N4 adduct) instead of pyridazine (C3/C6 adduct) | nih.govdicp.ac.cn |

| Cycloaddition with Ketene (B1206846) Acetal | Toluene/Dioxane | Slower reaction, incomplete conversion | Lower yield of pyrimidine (B1678525) vs CHCl₃ or CH₃CN | nih.gov |

| Intramolecular with Acryloyl | Solvent Dependent | Rate is solvent dependent | Rate of coumarin-dihydropyridazine formation varies | nih.govrsc.org |

Other Reaction Pathways

[3+2] Cycloaddition Reactions (e.g., with Azides)

Beyond the more common [4+2] cycloadditions, 1,2,4,5-tetrazines can participate in [3+2] cycloaddition reactions, a type of Huisgen 1,3-dipolar cycloaddition often referred to as "click chemistry". nih.govrsc.org This pathway typically involves reacting a tetrazine derivative bearing a 1,3-dipolarophile, such as an alkyne, with a 1,3-dipole, like an azide (B81097). rsc.orgresearchgate.net

This strategy is employed to synthesize novel materials, such as energetic polymers, by incorporating the stable tetrazine ring into a larger scaffold without the loss of dinitrogen that characterizes the [4+2] pathway. nih.govrsc.org The reaction involves incorporating alkyne functionalities onto the 3 and 6 positions of the tetrazine ring, which can then react with azides to form 1,2,3-triazole linkages. rsc.org

A significant challenge in this approach is the potential for the alkyne group to act as a dienophile and react with the tetrazine core via a competitive inverse electron demand [4+2] hetero-Diels-Alder reaction. nih.govrsc.org This competing pathway leads to the loss of N₂ and a reduction in the energy content of the resulting material, which is undesirable in the context of energetic materials synthesis. nih.gov Despite this, successful implementation of the [3+2] cycloaddition strategy has been reported for creating and crosslinking polymers containing the 1,2,4,5-tetrazine moiety. nih.govrsc.org A formal [3+3] cycloaddition has also been reported for the synthesis of 1,2,3,4-tetrazines using azides and in situ generated azaoxyallyl cations. acs.org

Nucleophilic Substitution Reactions of the Tetrazine Ring

The 1,2,4,5-tetrazine ring is highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov This reactivity allows for the modification of the tetrazine core by replacing suitable leaving groups at the C3 and C6 positions with a variety of nucleophiles. nih.govcolab.ws

Commonly, 3,6-dichloro-1,2,4,5-tetrazine (B31795) serves as a starting material for these substitutions. nih.gov A range of nucleophiles, including phenols and alkyl thiols, can displace the chloro groups to form disubstituted tetrazines. nih.gov The substitution with phenols and thiols has been shown to be a reversible process, establishing a dynamic covalent chemistry platform where libraries of compounds can be generated. nih.govresearchgate.net The resulting substituted tetrazines can be "locked" by a subsequent inverse electron demand Diels-Alder (IEDDA) reaction. nih.gov

However, substitutions with other nucleophiles, such as amines and aliphatic alcohols, can be more challenging, often requiring harsh conditions and resulting in low yields. nih.gov The reaction of tetrazines with hydrazine (B178648) is also a known substitution pathway. wur.nl The reactivity of the tetrazine ring towards nucleophiles is a key consideration for its stability. For instance, the presence of a bulky tert-butyl group on the tetrazine ring is known to slow down IEDDA reactions due to steric hindrance and can also increase the stability of the tetrazine towards degradation by nucleophiles. thieme-connect.de Studies on benzo-fused 1,2,3,4-tetrazines have also extensively documented nucleophilic substitution reactions where nitro groups or bromine atoms on the fused benzene (B151609) ring are replaced by nucleophiles like azides, with the tetrazine ring itself remaining intact. colab.wscolab.ws

Rearrangement Reactions and Isomerization Processes

The 1,2,4,5-tetrazine ring, particularly when asymmetrically substituted with groups like tert-butyl, can participate in several rearrangement and isomerization reactions. These processes are often initiated by cycloaddition reactions, but can also be induced by thermal or photochemical means, leading to structurally diverse products. Mechanistic investigations have revealed complex pathways involving electrocyclic reactions, ring-opening, and skeletal reorganization.

Valence Isomerization in Cycloaddition Adducts

The reaction of this compound and its analogues with strained dienophiles like cyclopropenes provides a clear example of isomerization processes. The initial [4+2] cycloaddition followed by nitrogen elimination yields bicyclic adducts known as 3,4-diazanorcaradienes. researchgate.netresearchgate.net

Detailed mechanistic studies, including LC-MS analysis of the reaction between a tert-butyl substituted tetrazine and a methylcyclopropene amide, have shown that the formation of 3,4-diazanorcaradiene derivatives proceeds through an electrocyclic ring-opening and closing process, resulting in multiple isomers of the final product. nih.gov These isomers can undergo further transformations, including diastereotopomerization, which involves a combination of ring reversal and valence-isomerization. researchgate.net The 3,4-diazanorcaradienes can exist in a valence tautomeric equilibrium with the corresponding 3,4-diaza-cycloheptatrienes; however, this equilibrium typically lies heavily on the side of the bicyclic norcaradiene structure. researchgate.net

Table 1: Isomerization in Adducts of Tetrazines and Cyclopropenes

| Reactants | Initial Adduct Type | Isomerization Process | Resulting Isomers/Products | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrazines and Cyclopropenes | 3,4-Diazanorcaradiene | Valence tautomerism, Ring reversal | 3,4-Diaza-cycloheptatriene, Diastereomers | researchgate.netresearchgate.net |

| tert-Butyl tetrazine and Methylcyclopropene amide | 3,4-Diazanorcaradiene derivative | Electrocyclic ring-opening and closing | Isomers of the diazanorcaradiene adduct | nih.gov |

Skeletal Rearrangement via N1/N4 Cycloaddition

While the vast majority of 1,2,4,5-tetrazine cycloadditions occur across the C3 and C6 positions, a remarkable exception leading to a complete skeletal rearrangement has been documented. In the presence of the solvent hexafluoroisopropanol (HFIP), 1,2,4,5-tetrazines react with enamines via an unprecedented N1/N4 1,4-cycloaddition. nih.gov

This reaction constitutes a formal [4+2] cycloaddition across two nitrogen atoms of the tetrazine ring. The resulting intermediate then undergoes a formal retro [4+2] cycloaddition, eliminating a nitrile and aromatizing to form a 1,2,4-triazine derivative. nih.gov Mechanistic proposals suggest this pathway involves a 6π electrocyclic rearrangement to facilitate the necessary N1–N2 bond cleavage, fundamentally altering the heterocyclic core. nih.gov This represents a powerful method for the regioselective synthesis of 1,2,4-triazines from tetrazines, showcasing a profound isomerization process. nih.govnih.gov

Isomerization of Dihydropyridazine Adducts

Following the standard C3/C6 inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and an alkene, the initial product is a 4,5-dihydropyridazine (after N₂ elimination). rsc.orgresearchgate.net This adduct is often not stable and can isomerize to more stable forms. The most common isomerization is a tautomerization to the corresponding 1,4-dihydropyridazine. rsc.orgharvard.edu This rearrangement process is particularly significant in the context of bioorthogonal chemistry, where it forms the basis of "click-to-release" systems for drug delivery. universiteitleiden.nl The isomerization from the 4,5- to the 1,4-dihydropyridazine is the critical step that triggers the elimination of a leaving group attached at the allylic position of the original dienophile. universiteitleiden.nl

Table 2: Key Rearrangement and Isomerization Reactions of 1,2,4,5-Tetrazine Systems

| Reaction Type | Reactant/Substrate | Key Process | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| Thermal Rearrangement | 1,3,6-Triaryl-1,4-dihydro-s-tetrazines | Heating at ~200 °C | Quinazolines and 1,2,4-Triazoles | Formation of different heterocyclic systems | psu.edu |

| Skeletal Rearrangement | 1,2,4,5-Tetrazines and Enamines | Solvent-promoted N1/N4 cycloaddition and 6π electrocyclic rearrangement | 1,2,4-Triazines | Unprecedented change in cycloaddition mode | nih.govnih.gov |

| Adduct Isomerization | 4,5-Dihydropyridazines (from tetrazine + alkene) | Tautomerization | 1,4-Dihydropyridazines | Enables bioorthogonal "click-to-release" applications | rsc.orguniversiteitleiden.nl |

Thermal and Photochemical Rearrangements of Analogues

Studies on related dihydro-s-tetrazine systems have demonstrated their susceptibility to thermally induced rearrangements. For instance, heating 1,3,6-triaryl-1,4-dihydro-s-tetrazines results in a significant rearrangement to produce 2,4-diarylquinazolines and 1-anilino-3,5-diaryl-1H-1,2,4-triazoles, indicating that the dihydrotetrazine core can serve as a precursor to other heterocyclic structures under thermal stress. psu.edu

While specific studies on the photochemical rearrangement of this compound are not extensively detailed, research on related nitrogen-rich heterocycles like tetrazoles and other tetrazine systems suggests that photochemical activation is a viable pathway for inducing isomerization and fragmentation. researchgate.netacs.org Photolysis often leads to ring cleavage and the formation of diverse, rearranged photoproducts. researchgate.net For example, photolysis of S,S-tetrazine constructs, which are related to the aromatic core, results in rapid photofragmentation and rearrangement to thiocyanate (B1210189) products. nih.gov These findings suggest a potential for light-induced isomerization pathways for the this compound ring system.

Computational and Theoretical Chemistry of 3 Tert Butyl 1,2,4,5 Tetrazine Systems

Quantum Chemical Methodologies Applied to Tetrazines (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical methodology for investigating the properties and reactivity of tetrazines. nih.govscientific.netacs.orgresearchgate.nethse.ruresearchgate.netcolab.ws Various DFT functionals, such as B3LYP, M06-2X, and others, are employed to calculate geometric and electronic structures, thermodynamic properties, and reaction energetics. researchgate.netresearchgate.netresearchgate.net For instance, the M06-2X functional has been noted for its accuracy in predicting the energetics of cycloaddition reactions involving tetrazines. researchgate.netresearchgate.net

DFT studies have been instrumental in:

Predicting heats of formation (HOFs), electronic structures, and detonation properties of tetrazine derivatives. nih.govscientific.net

Investigating the influence of substituents on the electronic properties and reactivity of the tetrazine core. nih.govrsc.org

Analyzing solute-solvent interactions and their effect on electronic excitations. acs.org

Determining the geometric and electronic structures of transition states in cycloaddition reactions. researchgate.netresearchgate.net

The choice of basis set, such as 6-311++G(d,p) or aug-cc-pVDZ, is crucial for obtaining accurate results. researchgate.netresearchgate.net Furthermore, computational methods are often used in conjunction with experimental data to provide a comprehensive understanding of tetrazine chemistry.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Charge Distribution

The electronic structure of 3-tert-butyl-1,2,4,5-tetrazine and its derivatives is a key determinant of their reactivity, which is often analyzed using Frontier Molecular Orbital (FMO) theory. In the context of inverse-electron-demand Diels-Alder (iEDDA) reactions, the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile is paramount. researchgate.netacs.org

Key findings from FMO analysis include:

Electron-withdrawing substituents on the tetrazine ring lower the LUMO energy, leading to a smaller HOMO-LUMO gap with the dienophile and thus a higher reaction rate. researchgate.netmdpi.com Conversely, electron-donating groups increase the LUMO energy and decrease reactivity. rsc.orgmdpi.com

The LUMO+1 orbital of tetrazines can also play a significant role in their reactivity, and its energy can be a good predictor of reaction rates. researchgate.netscispace.com

The nature of the dienophile is also critical; electron-rich dienophiles with high HOMO energies react faster with tetrazines. rsc.org

Analysis of the net charge distribution on the C3 and C6 positions of the tetrazine ring can help predict the regioselectivity of cycloaddition reactions. rsc.org

The table below summarizes the calculated LUMO energy levels for a series of substituted 3,6-diphenyl-1,2,4,5-tetrazines, illustrating the effect of substituents on the electronic properties.

| Substituent | LUMO Energy (eV) |

| Methoxy (B1213986) (electron-donating) | -2.71 |

| tert-Butyl (electron-donating) | -2.80 |

| Hydrogen (neutral) | -2.96 |

| Fluoro (electron-withdrawing) | -3.17 |

| Trifluoromethyl (electron-withdrawing) | -3.50 |

Data sourced from a study on substituted 3,6-diphenyl-1,2,4,5-tetrazines. mdpi.com

Reaction Mechanism Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of reactions involving tetrazines. The primary method involves locating the transition state (TS) structure for a given reaction and then performing an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.netresearchgate.netscispace.com

Transition State Calculations: The geometry of the transition state is optimized, and a frequency calculation is performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. researchgate.netresearchgate.net The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction. For example, in the [4+2] cycloaddition of a pyridyl tetrazine with styrene, the calculated energy barrier for the formation of the ortho intermediate was found to be in excellent agreement with experimental kinetic data. acs.org

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located, an IRC calculation is performed to trace the reaction path from the transition state down to the reactants and products. researchgate.netresearchgate.net This confirms that the calculated transition state indeed connects the desired reactants and products on the potential energy surface. researchgate.net IRC analysis has been used to study the concerted nature of [4+2] cycloaddition reactions of 1,2,4,5-tetrazine (B1199680) with various cycloolefins. researchgate.net The entire reaction pathway, including intermediates and subsequent reaction steps like the retro-[4+2] cycloaddition (nitrogen extrusion), can be mapped out to provide a complete picture of the reaction mechanism. acs.org

Distortion/Interaction Analysis of Activation Barriers in Cycloadditions

The distortion/interaction model, also known as the activation strain model, is a powerful theoretical framework used to understand the origins of activation barriers in cycloaddition reactions involving tetrazines. acs.orgscispace.comacs.orgresearchgate.netrsc.orgrsc.org This model partitions the activation energy (ΔE‡) into two components:

Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. rsc.org

Interaction Energy (ΔE_int): The actual interaction energy between the distorted reactants in the transition state geometry. This term is typically favorable. rsc.org

ΔE‡ = ΔE_dist + ΔE_int

This analysis has provided several key insights into tetrazine reactivity:

Reactivity of Strained Dienophiles: Highly strained dienophiles, such as trans-cyclooctene (B1233481), are significantly more reactive than their unstrained counterparts because they are "pre-distorted" towards the transition state geometry, thus lowering the distortion energy required for the reaction. researchgate.net

Influence of Substituents: Electron-withdrawing substituents on the tetrazine can lower the activation barrier by both strengthening the interaction energy (by lowering the LUMO energy) and decreasing the distortion energy (by destabilizing the ground state of the tetrazine). researchgate.net

Comparison of Dienophiles: The higher reactivity of alkenes compared to alkynes in Diels-Alder reactions with tetrazines is due to both stronger interaction energies (alkenes have higher HOMO energies) and smaller distortion energies. researchgate.net

Unusual Reactivity Patterns: In some cases, unexpected reactivity trends can be explained by the distortion/interaction model. For instance, the increased reactivity of tetrazines with bulkier substituents towards isonitriles was attributed to favorable dispersion forces in the transition state, which is captured in the interaction energy term. nih.gov

The table below shows a distortion/interaction analysis for the reaction of a rhenium-complexed tetrazine (Re-Tz) compared to the uncomplexed tetrazine (Tz) with styrene. The analysis reveals that the increased reactivity of the Re-Tz is primarily due to a more favorable interaction energy.

| Component | ΔE_int (kcal/mol) | ΔE_dist (kcal/mol) |

| Re-Tz vs. Tz | -10.0 | +7.9 |

Values are for the Re-Tz reaction relative to the Tz reaction. A negative value indicates a more favorable contribution for the Re-Tz reaction. Data sourced from a study on rhenium-mediated cycloadditions. researchgate.net

Prediction of Thermodynamic and Kinetic Parameters

Computational chemistry allows for the a priori prediction of key thermodynamic and kinetic parameters that govern the reactivity of this compound and its analogs. These predictions are invaluable for designing new tetrazine derivatives with tailored properties for specific applications.

Thermodynamic Parameters:

Heats of Formation (HOF): DFT calculations, often using isodesmic reactions, can accurately predict the gas-phase HOFs of various tetrazine derivatives. nih.govscientific.net These values are crucial for assessing the energetic properties of these compounds.

Kinetic Parameters:

Activation Energies (ΔE‡) and Free Energies of Activation (ΔG‡): As discussed previously, transition state theory combined with quantum chemical calculations allows for the direct computation of activation barriers. rsc.orgacs.org

Rate Constants (k): The calculated free energy of activation can be used within the framework of transition state theory to estimate reaction rate constants. These theoretical rate constants can then be compared with experimental values to validate the computational model. scispace.comresearchgate.net For example, computational screening has been successfully used to predict the reactivity of a series of substituted tetrazines in iEDDA reactions with trans-cyclooctene. rsc.org

The following table presents a comparison of computationally predicted and experimentally determined second-order rate constants for the reaction of various cyclopropenes with a tetrazine, demonstrating the predictive power of these theoretical methods.

| Cyclopropene (B1174273) Substituent | k_calc (M⁻¹s⁻¹) | k_expt (M⁻¹s⁻¹) |

| -H | 10⁻³ | 10⁻³ |

| -CH₂OH | 10⁻² | 10⁻² |

| -C(O)N(Me)₂ | 1 | 1 |

Data sourced from a study on bioorthogonal cycloadditions. scispace.com

Theoretical Studies on Solvent Influence on Reactivity and Regioselectivity

The solvent environment can have a significant impact on the rates and outcomes of chemical reactions. Theoretical studies incorporating solvent effects are therefore crucial for accurately modeling the reactivity of tetrazines, particularly in biological or aqueous environments.

Modeling Solvent Effects:

Implicit Solvation Models: Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to account for the bulk electrostatic effects of the solvent. researchgate.net These models treat the solvent as a continuous dielectric medium.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the specific interactions, such as hydrogen bonding, between the solute and solvent to be modeled directly. acs.org Car-Parrinello molecular dynamics simulations have been used to study s-tetrazine in an aqueous solution with explicit water molecules. acs.org

Influence on Reactivity and Regioselectivity:

Reaction Rates: Protic solvents, especially water, have been observed to accelerate iEDDA reactions of tetrazines. ub.edu Theoretical studies can help to elucidate the reasons for this acceleration, which can include enhanced hydrophobic interactions and the stabilization of polar transition states through hydrogen bonding with the tetrazine ring. ub.edu

Regioselectivity: The polarity of the solvent can influence the regioselectivity of cycloaddition reactions. rsc.org For instance, in the reaction of tetrazines with ketene (B1206846) acetals, increasing solvent polarity was found to favor the formation of the meta-isomer, while the use of ethanol (B145695) as a solvent led exclusively to the ortho-isomer. rsc.orgnih.gov Theoretical calculations can model these solvent-dependent energy differences between the transition states leading to different regioisomers. nih.gov

Protonation States: In different solvents, particularly in aqueous solutions with varying pH, tetrazine derivatives can exist in different protonation states. Computational methods can be used to predict pKa values, which is essential for understanding the reactivity in a specific medium, as the protonation state can significantly alter the electronic properties and thus the reactivity of the tetrazine. acs.org

Advanced Spectroscopic Characterization Techniques in Tetrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-tert-Butyl-1,2,4,5-tetrazine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR, the tert-butyl group of this compound typically exhibits a singlet in the aliphatic region of the spectrum due to the magnetic equivalence of the nine protons. The precise chemical shift of this signal can be influenced by the solvent and the presence of other functional groups in the molecule. For instance, in deuterated chloroform (B151607) (CDCl₃), the tert-butyl protons of similar compounds have been observed, and their chemical shifts are well-documented. illinois.edu

¹³C NMR spectroscopy is equally important for confirming the carbon framework. The spectrum of this compound would be expected to show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the carbon atoms within the tetrazine ring. The chemical shifts of these carbons provide valuable structural information. For example, the carbon atoms of the tetrazine ring are typically found in the downfield region of the spectrum due to their electron-deficient nature.

Beyond simple structural confirmation, NMR is a powerful technique for studying reaction mechanisms involving tetrazines. By monitoring the changes in the NMR spectrum over the course of a reaction, it is possible to identify intermediates and final products, thus providing a detailed picture of the reaction pathway. For example, in inverse electron demand Diels-Alder (IEDDA) reactions, a key application of tetrazines, the disappearance of the tetrazine signals and the appearance of new signals corresponding to the dihydropyridazine (B8628806) and subsequent pyridazine (B1198779) products can be followed by NMR.

Table 1: Representative ¹H and ¹³C NMR Data for Tetrazine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| 3,6-di-tert-butyl-1,2,4,5-tetrazine | ¹H | 1.43 | s | CDCl₃ |

| 3,6-di-tert-butyl-1,2,4,5-tetrazine | ¹³C | 31.6, 34.8 | - | CDCl₃ |

| 4-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzonitrile | ¹H | 3.87, 7.00, 7.17, 8.09 | s, d, d, d | DMSO-d6 |

| 4-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzonitrile | ¹³C | - | - | DMSO-d6 |

Mass Spectrometry (MS) for Reaction Product Identification and Mechanism Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its reaction products. It is also instrumental in confirming reaction mechanisms by identifying intermediates and fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For tetrazines, a characteristic fragmentation pathway involves the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units. researchgate.net The tert-butyl group can also fragment, leading to the loss of a methyl group (15 mass units) or the formation of a tert-butyl cation (m/z 57). The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and its derivatives. libretexts.orglibretexts.org

Mass spectrometry is particularly useful for identifying the products of reactions involving tetrazines. For example, in IEDDA reactions, the mass spectrum of the product will show a molecular ion peak corresponding to the expected [4+2] cycloaddition product, often with the subsequent loss of N₂. This provides clear evidence for the occurrence of the desired reaction.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 138.10 | Molecular Ion |

| [M - N₂]⁺ | 110.10 | Loss of Nitrogen |

| [C₄H₉]⁺ | 57.07 | tert-Butyl Cation |

Note: The m/z values are calculated based on the most abundant isotopes.

UV-Vis Spectroscopy for Electronic Transitions and Luminescent Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions in this compound and to characterize its luminescent properties. The tetrazine core possesses a unique electronic structure that gives rise to characteristic absorption bands in the visible and ultraviolet regions of the electromagnetic spectrum.

1,2,4,5-tetrazines typically exhibit a weak absorption band in the visible region (around 500-550 nm), which is responsible for their characteristic pink or purple color. This absorption is attributed to an n → π* electronic transition involving the non-bonding electrons on the nitrogen atoms and the π* anti-bonding orbitals of the tetrazine ring. youtube.com They also show a stronger absorption band in the UV region, which corresponds to a π → π* transition.

The position and intensity of these absorption bands can be influenced by the substituents on the tetrazine ring. The tert-butyl group, being an electron-donating group, can cause a slight shift in the absorption maxima compared to the parent 1,2,4,5-tetrazine (B1199680).

While many tetrazines are non-fluorescent or weakly fluorescent, some derivatives have been shown to exhibit luminescence. UV-Vis spectroscopy, in conjunction with fluorescence spectroscopy, can be used to study the excitation and emission properties of these compounds. The luminescent properties of tetrazines are of interest for applications in bioimaging and materials science. semanticscholar.org

Table 3: Typical UV-Vis Absorption Data for Tetrazine Derivatives

| Compound Type | Transition | Wavelength Range (nm) |

| 1,2,4,5-Tetrazines | n → π | 500 - 550 |

| 1,2,4,5-Tetrazines | π → π | 250 - 300 |

Note: The specific absorption maxima for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The vibrations of the chemical bonds within the molecule give rise to a characteristic pattern of absorption bands in the infrared spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorptions for the C-H bonds of the tert-butyl group and the C-N and N-N bonds of the tetrazine ring. The C-H stretching vibrations of the tert-butyl group typically appear in the region of 2850-2960 cm⁻¹. libretexts.org The C-H bending vibrations are also expected in the 1300-1500 cm⁻¹ region.

The vibrations of the tetrazine ring are more complex. The C=N stretching vibrations are expected to appear in the 1600-1650 cm⁻¹ region, while the N-N stretching vibrations may be found at lower wavenumbers. The specific positions of these bands can provide information about the structure and bonding within the tetrazine ring.

IR spectroscopy is also useful for monitoring the progress of reactions involving tetrazines. For example, in a reaction where the tetrazine ring is consumed, the characteristic IR bands of the tetrazine will disappear, and new bands corresponding to the product will appear.

Table 4: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (tert-butyl) | Stretching | 2850 - 2960 |

| C-H (tert-butyl) | Bending | 1300 - 1500 |

| C=N (tetrazine) | Stretching | 1600 - 1650 |

| N-N (tetrazine) | Stretching | Lower wavenumbers |

Note: These are general ranges, and the exact positions of the peaks can be influenced by the molecular environment.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all the atoms in the molecule, as well as the bond lengths and angles between them.

The crystal structure of a 3-tert-butyl-pyrazolo[5,1-с] illinois.edusemanticscholar.orgrsc.orgtriazine derivative has been studied, providing insights into the conformation of the triazine ring and the orientation of the tert-butyl group. nih.gov In this study, the triazine ring adopted a twist-conformation with the tert-butyl group in an equatorial position. nih.gov Such studies on this compound would reveal the planarity of the tetrazine ring and the spatial arrangement of the tert-butyl substituent.

X-ray diffraction data also provides information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. These interactions can have a significant influence on the physical properties of the compound, such as its melting point and solubility.

Table 5: Representative Bond Lengths and Angles from X-ray Diffraction Studies of Related Heterocycles

| Bond/Angle | Typical Value |

| C=N bond length | ~1.32 Å |

| C-N bond length | ~1.39 Å |

| N-N bond length | ~1.31 Å |

| C-N-N bond angle | ~116-120° |

| N-C-N bond angle | ~125-128° |

Note: These values are based on a 1,6-dihydro-1,2,4,5-tetrazine derivative and may differ for this compound. researchgate.net

Spectroelectrochemistry for Redox Behavior and Electronic Changes

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to study the electronic changes that occur in a molecule during redox reactions. For this compound, this technique can be used to investigate its electron transfer properties and to characterize the electronic structure of its reduced and oxidized forms.

The tetrazine ring is known to be electron-deficient and can undergo reversible one-electron reduction to form a stable radical anion. The redox potential of this process can be tuned by the substituents on the tetrazine ring. researchgate.netnih.gov The tert-butyl group, being electron-donating, is expected to make the reduction of the tetrazine ring more difficult (i.e., occur at a more negative potential) compared to unsubstituted 1,2,4,5-tetrazine. nih.govrsc.org

By performing UV-Vis spectroscopy during an electrochemical experiment, it is possible to monitor the changes in the absorption spectrum of the tetrazine as it is reduced or oxidized. This allows for the identification of the electronic transitions of the radical anion and any other intermediates that may be formed. The spectroelectrochemical data can provide valuable insights into the electronic structure of the different redox states of the molecule and the nature of the orbitals involved in the electron transfer process.

Table 6: Expected Redox Behavior of this compound

| Process | Description | Expected Potential |

| Reduction | Reversible one-electron reduction to the radical anion | More negative than unsubstituted 1,2,4,5-tetrazine |

| Oxidation | - | Not typically observed under standard conditions |

Note: The exact redox potentials will depend on the solvent, electrolyte, and electrode material used in the experiment.

Advanced Applications of 3 Tert Butyl 1,2,4,5 Tetrazine in Chemical Sciences

Bioorthogonal Chemistry and Bioconjugation Research

3-tert-Butyl-1,2,4,5-tetrazine is a key molecule in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org Its unique reactivity, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions, allows for the precise and selective modification of biomolecules in complex biological environments. wikipedia.orgnih.gov This has led to its widespread use in various research applications, from cellular imaging to the detection of specific nucleic acid sequences.

Development of Fluorogenic Probes for Imaging and Diagnostics in Research Models

Fluorogenic probes are essential tools in biological imaging, as they exhibit a significant increase in fluorescence upon reacting with their target, which minimizes background signals and often eliminates the need for washing steps. nih.govencyclopedia.pub 1,2,4,5-tetrazines, including this compound, are particularly effective as both the reactive group and a fluorescence quencher in these probes. nih.gov

The mechanism of fluorescence quenching is often based on through-bond energy transfer (TBET) or other processes where the tetrazine moiety dissipates the excited state energy of a linked fluorophore. encyclopedia.pub When the tetrazine reacts with a dienophile, such as a strained alkene or alkyne, its aromatic structure is disrupted, eliminating its quenching ability and causing a "turn-on" of fluorescence. nih.govencyclopedia.pub

The tert-butyl group on the tetrazine ring offers distinct advantages. Research has shown that sterically hindered tetrazines, such as those with a tert-butyl substituent, are exceptionally stable. nih.gov This stability is crucial for in vivo applications where the probe must persist long enough to react with its target without degrading. Furthermore, these bulky tetrazines have demonstrated surprising reactivity, reacting faster with small, stable dienophiles like methylcyclopropenes than with the more commonly used trans-cyclooctene (B1233481) (TCO). nih.gov This tunable reactivity allows researchers to select the best reaction partners for specific biological contexts.

The development of tetrazine-based probes has produced a wide palette of colors, from green to far-red, enabling multiplexed imaging of different cellular components simultaneously. nih.govresearchgate.net These probes have been successfully used to visualize a variety of biomolecules, including proteins and lipids, within living cells. nih.govbohrium.comrsc.org

| Probe Characteristic | Description | Significance in Research Models | Reference |

|---|---|---|---|

| Fluorogenic "Turn-On" | Fluorescence is quenched by the tetrazine ring and is restored upon reaction with a dienophile. | High signal-to-noise ratio, reduced background, no-wash imaging. | nih.govencyclopedia.pub |

| Reaction Mechanism | Inverse electron-demand Diels-Alder (IEDDA) cycloaddition. | Fast, highly selective, and bioorthogonal reaction. | wikipedia.orgnih.gov |

| Role of tert-Butyl Group | Provides steric hindrance, leading to extraordinary stability and tunable reactivity. | Increased probe longevity in vivo; faster kinetics with specific dienophiles like cyclopropenes. | nih.gov |

| Spectral Range | Probes have been developed across the visible spectrum (green to far-red). | Enables multicolor and multiplexed imaging of multiple targets. | nih.govresearchgate.net |

Site-Specific Labeling of Biomolecules for Research Purposes

The ability to attach probes or other functional molecules to specific sites on biomolecules is crucial for understanding their function and localization. The tetrazine ligation is a premier method for achieving such site-specific labeling due to its rapid kinetics and high specificity. nih.govresearchgate.net

A powerful technique for incorporating the tetrazine moiety into a protein is through genetic code expansion. nih.govbiorxiv.orgspringernature.com This involves engineering a cell's translational machinery to incorporate an unnatural amino acid containing a tetrazine group (e.g., Tet-v2.0) at a specific, genetically encoded position in a protein. nih.govspringernature.com Once incorporated, the protein can be rapidly and efficiently labeled with a probe carrying a complementary dienophile, such as a strained trans-cyclooctene (TCO). nih.govspringernature.com This approach allows for the precise attachment of fluorophores, inhibitors, or other molecules to a protein of interest. nih.gov

The properties of the tetrazine amino acid can be finely tuned. For instance, introducing fluorine substituents to the tetrazine ring can result in reaction rates at the 10⁶ M⁻¹s⁻¹ level while minimizing degradation, creating the smallest, fastest, and most stable systems for bioorthogonal labeling to date. biorxiv.org

Alternative strategies for site-specific labeling have also been developed. One novel method permits the autonomous generation of a dienophile within bacteria through post-translational protein splicing, creating a unique aminopyruvate unit that reacts rapidly with tetrazines. researchgate.netbohrium.com This avoids the need to add external dienophile reagents and has been used for intracellular labeling of proteins. researchgate.netbohrium.com

DNA-Templated Tetrazine Ligations for Nucleic Acid Sequence Detection

Detecting specific DNA or RNA sequences in biological samples is fundamental to diagnostics and molecular biology research. DNA-templated chemistry leverages the hybridization of complementary nucleic acid strands to drive a chemical reaction. Tetrazine ligations have been adapted for this purpose, creating a powerful method for detecting specific DNA and RNA sequences with high sensitivity and specificity. nih.gov

In this approach, two probes are designed to bind to adjacent sequences on a target nucleic acid (the template). nih.govacs.org One probe is functionalized with a tetrazine (often linked to a fluorophore that is quenched), and the other probe carries a dienophile (e.g., methyl-cyclopropene). nih.gov When both probes hybridize to the target template, the tetrazine and dienophile are brought into close proximity, dramatically increasing their effective concentration and accelerating the ligation reaction. acs.org This reaction links the two probes and, in fluorogenic systems, produces a significant increase in fluorescence, signaling the presence of the target sequence. nih.gov

This method is highly specific, as the reaction is inefficient in the absence of the complementary template. nih.gov It can even discriminate between sequences that differ by a single nucleotide mismatch. acs.orgresearchgate.net

To overcome a key limitation of simple ligation—where the product binds strongly to the template and prevents further reactions—a "turnover" system has been developed. This involves a tetrazine-mediated transfer (TMT) reaction, where the dienophile is transferred from one molecule to another, releasing the product and freeing the template to catalyze further reactions. nih.govacs.org This signal amplification allows for the detection of DNA and microRNA (miRNA) down to picomolar concentrations, even in crude cell lysates and live cells. nih.govacs.org

"Click-to-Release" Strategies in Chemical Biology

Beyond simply linking molecules together, tetrazine chemistry can be employed in "click-to-release" strategies to uncage and activate molecules at specific times and locations. nih.gov This approach utilizes a bond-cleavage reaction that is triggered by the tetrazine ligation.

The reaction involves a tetrazine and a trans-cyclooctene (TCO) that is substituted with a cargo molecule through a cleavable linker (e.g., an allylic carbamate). The IEDDA reaction between the tetrazine and TCO forms an unstable intermediate that rapidly rearranges, leading to the elimination of the linker and the release of the active cargo molecule. nih.gov

This strategy has been used to control the activity of various molecules, including drugs and signaling lipids, within cellular systems. A significant advancement in this area is the development of organelle-specific release. By attaching a lysosome-targeting moiety to the tetrazine, researchers have created a probe that accumulates specifically in the lysosome. nih.gov This allows for the uncaging and release of a therapeutic or probe molecule exclusively within that organelle, providing a high degree of spatial control over biological activity. nih.gov

Another innovative approach uses a reversible tetrazine-thiol exchange (TeTEx) reaction. This allows for the dynamic modification of biomolecules, where a functional group can be attached and detached. The system can then be "locked" into an irreversible state on-demand by triggering a standard IEDDA reaction, providing a switch from reversible to irreversible modification. nih.gov

Materials Science and Functional Materials Research

High Energy Density Materials (HEDMs) Research

1,2,4,5-tetrazine (B1199680) and its derivatives are a significant focus in the research of high-energy-density materials (HEDMs), which include explosives, propellants, and pyrotechnics. doaj.orgscilit.com The defining characteristic of these materials is a high ratio of stored potential energy to density. mdpi.com

The 1,2,4,5-tetrazine ring is an ideal scaffold for HEDMs for several key reasons:

High Nitrogen Content : The ring itself contains 66.7% nitrogen by mass, and the introduction of nitrogen-rich substituents can increase this further. Upon decomposition, these compounds release large volumes of nitrogen gas (N₂), which has a very large positive enthalpy of formation, contributing to the material's high energy output. researchgate.netnih.gov

High Positive Heats of Formation (HOFs) : The tetrazine ring is an electron-deficient system with a high positive heat of formation, meaning a significant amount of energy is stored within its chemical bonds. nih.gov

Thermal Stability and Insensitivity : Many tetrazine-based energetic compounds exhibit remarkable thermal stability and insensitivity to stimuli like friction, impact, and electrostatic discharge, which are critical safety features for handling and storage. doaj.orgresearchgate.net

| Substituent Group | Effect on Heat of Formation (HOF) | Effect on Thermal Stability | Effect on Detonation Performance | Reference |

|---|---|---|---|---|

| -CN (Cyano) | Increases HOF | Enhances stability | Decreases performance | nih.gov |

| -N₃ (Azido) | Significantly increases HOF | Enhances stability | - | nih.gov |

| -NO₂ (Nitro) | Decreases stability | Decreases stability | Enhances performance | nih.gov |

| -NF₂ (Difluoroamino) | Decreases stability | Decreases stability | Significantly enhances performance | nih.gov |

| -NH₂ (Amino) | - | Enhances stability | Decreases performance | nih.gov |

Asymmetrically substituted tetrazines have also shown promise, exhibiting high density and favorable energetic properties. nih.gov The development of these materials continues to be an active area of research, aiming to create next-generation energetic materials with superior performance and safety profiles.

Organic Electrode Materials in Li-ion Batteries

The search for alternative electrode materials for secondary batteries has led to growing interest in organic redox-active compounds. nih.govelsevierpure.com These materials offer advantages such as structural diversity, facile synthesis, and the use of abundant elements. mdpi.com s-Tetrazine derivatives have been identified as a new class of promising electrode-active materials for lithium-ion batteries. nih.govelsevierpure.com

The tetrazine ring can undergo reversible electrochemical redox reactions, allowing it to store and release charge. nih.gov When used as an electrode material, the performance of tetrazine compounds can be limited by their dissolution into the electrolyte. nih.govelsevierpure.com To overcome this, a common strategy is to encapsulate the tetrazine molecules within a porous carbon matrix, such as CMK-3. nih.gov This approach prevents dissolution, allowing for 100% utilization of the theoretical capacity and ensuring stable cycle performance. nih.govelsevierpure.com The development of new redox-active groups like s-tetrazine is essential for advancing the next generation of organic energy storage systems. nih.gov

Polymers Containing Tetrazine Units

Incorporating 1,2,4,5-tetrazine units into polymer backbones is a strategy for creating novel energetic polymers and advanced functional materials. nih.gov A powerful method for achieving this is through a [3+2] cycloaddition, a type of "click chemistry," which is highly efficient and specific. nih.gov

In this approach, a tetrazine molecule functionalized with alkyne groups, such as 3,6-bis-propargyloxy-1,2,4,5-tetrazine, can react with azide-containing compounds. nih.gov This reaction forms a stable triazole linkage, effectively stitching the tetrazine rings into a polymer scaffold. nih.gov This method can be used for polymerization, prepolymer curing, and crosslinking existing polymers like glycidyl (B131873) azide (B81097) polymer (GAP). nih.gov The resulting energetic polymers that contain the 1,2,4,5-tetrazine moiety within their structure often exhibit impact sensitivities lower than that of the conventional explosive PETN. nih.govresearchgate.net

Photo- and Electroactive Materials

Derivatives of 1,2,4,5-tetrazine are increasingly being explored as components and precursors for photo- and electroactive materials. rsc.orgresearchgate.net Their unique electronic properties make them suitable for applications in electronic devices, luminescent elements, and photoelectric conversion systems. rsc.org

The intense color of most tetrazine compounds is due to weak n→π* electronic transitions. mdpi.com These transitions are also associated with the fluorescent properties observed in some derivatives. mdpi.com The photophysical behavior of tetrazines is highly dependent on their substituents. researchgate.net While some tetrazine-based materials exhibit significant fluorescence quantum yields, many nonradiatively relax to produce heat, a property that can be harnessed for photothermal applications. researchgate.net The photochemical decomposition of the tetrazine ring, typically through ring scission, is a competing process with fluorescence and thermal relaxation. researchgate.net The ability to tune these properties through synthetic modification makes tetrazines versatile building blocks for materials with tailored photo- and electroactive responses. rsc.org

Sensing Devices and Molecular Electronics

The unique chemical reactivity and photophysical properties of the 1,2,4,5-tetrazine ring have led to its use in the development of sensors and molecular electronics. researchgate.netmdpi.com Specifically, tetrazines have been employed as highly effective fluorescence quenchers. mdpi.com

One common strategy for creating fluorogenic probes involves conjugating a tetrazine derivative to a fluorophore. mdpi.com In this arrangement, the tetrazine quenches the fluorescence of the dye through mechanisms like Förster Resonance Energy Transfer (FRET). mdpi.com The fluorescence is "turned off." However, when the tetrazine undergoes a specific chemical reaction, such as an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, its electronic structure is altered, and it can no longer quench the fluorophore. mdpi.com This results in a significant "turn-on" fluorescence signal, which can be used to detect the presence of specific target molecules. This switchable fluorescence makes tetrazine-based probes powerful tools for chemical sensing and bio-imaging. mdpi.com

Emerging Research Frontiers and Future Prospects

Development of Next-Generation Tetrazine-Based Reagents

The demand for more sophisticated molecular probes and building blocks has spurred the development of new tetrazine-based reagents with tailored properties. Research efforts are focused on modifying the 1,2,4,5-tetrazine (B1199680) scaffold to fine-tune reactivity, stability, and functionality.

A key area of development is the synthesis of asymmetrically substituted tetrazines. These compounds offer greater control over reactivity and allow for the introduction of multiple functional groups. For instance, methods for creating unsymmetrical 3,6-disubstituted-1,2,4,5-tetrazines have been optimized to improve yields and expand the scope of accessible structures. nih.gov One approach involves the synthesis of versatile intermediates like 3-bromo-1,2,4,5-tetrazine (B6174517), which can undergo nucleophilic aromatic substitution with various heteroatoms under mild conditions, providing access to a wide range of monosubstituted tetrazines. nih.gov Similarly, 3-thiomethyltetrazines serve as valuable precursors for generating unsymmetrical tetrazines through palladium-catalyzed cross-coupling reactions. nih.gov

Steric effects are also being harnessed to create next-generation reagents. While bulky substituents like the tert-butyl group can slow down the inverse-electron-demand Diels-Alder (iEDDA) reaction due to steric hindrance, this can be advantageous for achieving selectivity. ub.edu Furthermore, researchers have discovered that sterically encumbered tetrazines can exhibit preferential reactivity with certain dienophiles. For example, tetrazines with bulky alkyl groups, including tert-butyl, have shown accelerated reaction rates with isonitriles, a counterintuitive finding that opens up possibilities for orthogonal labeling strategies. researchgate.net This has led to the design of 3-tert-butyl-6-pyrimidine-tetrazines that react rapidly with isonitriles while remaining stable and unreactive towards strained alkenes, enabling triple-orthogonal protein labeling. researchgate.net

The electronic properties of substituents are another critical aspect being explored. By varying substituents on the tetrazine ring, cycloaddition reaction rates can be tuned over several orders of magnitude. nih.govrsc.org For example, introducing electron-withdrawing groups generally increases the reactivity of the tetrazine in iEDDA reactions. mdpi.com This principle allows for the creation of a library of tetrazine reagents with a spectrum of reactivities, suitable for staged or multiplexed labeling experiments. nih.gov

| Reagent Type | Key Feature | Synthetic Precursor/Method | Potential Application |

| Asymmetric Tetrazines | Tunable reactivity and dual functionality | 3-Bromo-1,2,4,5-tetrazine, 3-Thiomethyltetrazines | Multiplexed labeling, advanced building blocks |

| Sterically Encumbered Tetrazines | Enhanced stability and orthogonal reactivity | Introduction of bulky groups (e.g., tert-butyl) | Triple-orthogonal labeling, selective cycloadditions |

| Electronically Tuned Tetrazines | Controlled reaction kinetics | Variation of electron-withdrawing/donating groups | Staged labeling applications |

Integration into Multicomponent Reaction Cascades

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The diverse reactivity of the 1,2,4,5-tetrazine ring makes it an attractive component for designing novel MCR cascades.

A notable example is the triple aryne–tetrazine (TAT) reaction. nih.gov This process involves the reaction of a simple 1,2,4,5-tetrazine with three equivalents of an aryne. The cascade combines several distinct reactivity modes in a single operation, leading to the formation of complex heterocyclic structures like dibenzocinnolines. nih.gov The reaction proceeds through a sequence of a Diels-Alder reaction, nucleophilic addition, and a formal [2+2] or [4+2] cycloaddition, showcasing the tetrazine's ability to engage in multiple, distinct chemical transformations. nih.gov Such cascades provide rapid access to complex molecular architectures from simple starting materials.

The development of tetrazine-based MCRs is an emerging field with significant potential. By carefully selecting the tetrazine, dienophile, and other reaction partners, it is possible to design complex reaction sequences that build molecular complexity in a controlled and efficient manner. The insights gained from studying reactions like the TAT cascade can guide the future design of new multicomponent processes for applications in drug discovery and materials science. nih.gov

Exploration of Novel Reactivity Modes and Mechanistic Understandings

While the inverse-electron-demand Diels-Alder (iEDDA) reaction is the most well-known reactivity mode of 1,2,4,5-tetrazines, ongoing research is uncovering novel reaction pathways and providing a deeper understanding of the underlying mechanisms.

Computational studies have been instrumental in elucidating the intricacies of tetrazine reactions. For instance, density functional theory (DFT) calculations have been used to investigate the mechanism of the [4+2] cycloaddition between 1,2,4,5-tetrazine and various olefins. researchgate.net These studies help to determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the influence of substituents and solvents on the reaction rate and outcome. nsf.gov

One fascinating discovery is the solvent-dependent reactivity of tetrazines with enamines. In polar solvents like methanol, the reaction proceeds through a typical Diels-Alder cycloaddition across the C3 and C6 atoms of the tetrazine ring. nsf.gov However, in a solvent like hexafluoroisopropanol (HFIP), the reaction pathway shifts dramatically to a formal Diels-Alder addition across the N1 and N4 atoms, leading to the formation of 1,2,4-triazine (B1199460) products. nsf.gov This novel reactivity is attributed to the specific role of the HFIP molecule in the reaction mechanism, which favors an initial C-N bond formation. nsf.gov

Furthermore, researchers are exploring the reactions of 1,2,4,5-tetrazines with different types of nucleophiles. Studies on the reactions with S-nucleophiles have shown that substitution can occur, but these reactions often compete with side redox reactions due to the high electrophilicity of the tetrazine ring. researchgate.net In some cases, such as with imidazo[1,2-b] nih.govub.eduescholarship.orgmdpi.comtetrazines, the attack of an S-nucleophile can lead to the substitution of a hydrogen atom instead of a leaving group, opening up new avenues for functionalization. researchgate.net

These investigations into novel reactivity modes and the detailed mechanistic understanding of known reactions are crucial for expanding the synthetic utility of 3-tert-butyl-1,2,4,5-tetrazine and its analogues, enabling more precise control over chemical transformations.

Advanced Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in the study of 1,2,4,5-tetrazines, enabling researchers to predict reactivity, design new reagents, and understand complex reaction mechanisms at a molecular level.

Density Functional Theory (DFT) is widely used to model the cycloaddition reactions of tetrazines. researchgate.net These calculations can accurately predict the geometries of transition states and the activation energies of reactions, which correlate with experimentally observed reaction rates. researchgate.netnsf.gov For example, computational studies have elucidated the stepwise mechanism of the reaction between tetrazines and enamines and have explained the crucial role of the solvent in directing the reaction pathway. nsf.gov By analyzing the frontier molecular orbitals (FMOs) of the tetrazine and its reaction partner, researchers can rationalize the reactivity and selectivity observed in these reactions. ub.edu

Predictive modeling is also being used to design next-generation tetrazine reagents. By computationally screening different substituents, it is possible to predict their effect on the tetrazine's electronic properties, steric profile, and ultimately, its reaction kinetics. This in-silico design process accelerates the development of new tetrazines with desired properties, such as enhanced reaction rates or improved stability, without the need for extensive trial-and-error synthesis.

Moreover, computational methods are employed to understand the non-covalent interactions that can influence reaction rates. For instance, studies have shown that dispersion forces can play a significant role in promoting the cycloaddition of tetrazines with isonitriles, explaining the unexpected rate acceleration with bulky substituents. researchgate.net This level of detailed mechanistic insight, provided by advanced computational modeling, is crucial for the rational design of new and more efficient chemical reactions and reagents based on the this compound scaffold.

Applications in Advanced Chemical Synthesis and Materials Engineering

The unique properties of the 1,2,4,5-tetrazine ring, including its nitrogen-rich structure and versatile reactivity, have led to its increasing use in advanced chemical synthesis and materials engineering.

In the realm of energetic materials, the high nitrogen content and positive heat of formation of the tetrazine ring make it a valuable building block for high-energy density materials (HEDMs). mdpi.comsciengine.com Researchers are actively synthesizing and characterizing novel tetrazine-based compounds with the aim of developing next-generation explosives, propellants, and pyrotechnics that offer high performance, thermal stability, and low sensitivity to mechanical stimuli. sciengine.comnih.gov For example, derivatives like 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) are being investigated as insensitive high-energy materials. nih.gov

In materials science, tetrazines are being incorporated into functional materials for applications in electronics and optoelectronics. sciengine.com The electron-deficient nature of the tetrazine ring makes it a useful component in the design of redox-active and luminescent materials. acs.org They have been used to create functional molecules and have been incorporated into polymers and onto the surface of nanoparticles to create new materials with tailored properties. acs.orgacs.org The iEDDA reaction also provides a powerful tool for modifying the surfaces of materials or crosslinking polymers to form hydrogels for applications in tissue engineering. acs.orgmdpi.com

In advanced chemical synthesis, the ability to fine-tune the reactivity of tetrazines makes them valuable synthons. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Liebeskind-Srogl reactions, have been successfully applied to functionalized tetrazines, enabling the synthesis of complex asymmetrically substituted derivatives. nih.govrsc.orgrsc.org These methods expand the synthetic toolbox for creating bespoke tetrazine building blocks for natural product synthesis and medicinal chemistry. acs.org The click-to-release capability of certain tetrazine systems is also being exploited for prodrug activation and targeted drug delivery. nih.govacs.org

| Application Area | Example | Key Feature of Tetrazine |

| Energetic Materials | 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) | High nitrogen content, positive heat of formation |

| Materials Science | Tetrazine-functionalized polymers and nanoparticles | Redox activity, iEDDA reaction for crosslinking/functionalization |

| Advanced Synthesis | Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine | Versatile scaffold for cross-coupling reactions |

| Chemical Biology | Click-to-release prodrug activation | Bioorthogonal reactivity and triggerable release |

Q & A

Q. What are the standard methods for synthesizing 3-tert-Butyl-1,2,4,5-tetrazine derivatives, and how are they characterized?

Synthesis typically involves condensation reactions of triaminoguanidinium nitrate with carbonyl-containing precursors, followed by oxidation. For example, acetic acid/sodium nitrite systems are used as oxidizers to avoid hazardous nitrogen dioxide. Characterization employs elemental analysis, IR spectroscopy (to confirm N–H and C=N stretches), NMR (to verify substituent integration), and DSC for thermal profiling .

Q. How is the thermal stability of this compound assessed experimentally?

Differential Scanning Calorimetry (DSC) at controlled heating rates (e.g., 10°C·min⁻¹) measures decomposition onset temperatures. Kinetic parameters (activation energy , pre-exponential factor ) are derived using Ozawa and Kissinger methods. For example, DMHT (a tetrazine derivative) shows higher thermal stability than DPHX, with decomposition peaks at 245°C vs. 220°C .

Q. What spectroscopic techniques are critical for confirming tetrazine ring functionalization?

- IR Spectroscopy : Detects C=N stretching vibrations (1550–1650 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹).

- ¹H/¹³C NMR : Assigns substituent positions (e.g., tert-butyl groups at δ 1.3–1.5 ppm for protons, δ 28–32 ppm for carbons).

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in inverse electron-demand Diels-Alder (IEDDA) reactions?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (FMO) to predict electron-deficient diene behavior. The tetrazine’s LUMO energy correlates with reaction rates: lower LUMO enhances reactivity with electron-rich dienophiles (e.g., strained alkenes). Solvent effects are incorporated via polarizable continuum models (PCM) to refine activation energies .

Q. What strategies optimize the synthesis of tetrazine-based coordination polymers for catalytic applications?

Solvothermal reactions with Cu(II) salts (e.g., CuSO₄·6H₂O or Cu(OAc)₂·H₂O) yield coordination polymers. Metal-assisted hydrolysis of 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTZ) generates ligands like 2,5-bis(2-pyridyl)-1,3,4-oxadiazole. Crystal engineering principles guide structural dimensionality (1D chains vs. 2D networks), with π-π stacking (3.3–3.4 Å distances) stabilizing architectures .

Q. How do contradictory DSC and TGA data inform thermal decomposition mechanisms?

Discrepancies between DSC (exothermic peaks) and TGA (mass loss steps) arise from competing decomposition pathways. For example, DSC may indicate rapid exothermic decomposition, while TGA shows gradual mass loss due to sublimation. Isoconversional analysis (e.g., Friedman method) resolves multi-step mechanisms, distinguishing volatilization from explosive decomposition .

Q. What methodologies enable the use of tetrazines as bioorthogonal probes in live-cell imaging?

3-Bromo-1,2,4,5-tetrazines serve as click chemistry handles. Fluorogenic probes are designed by conjugating tetrazines to BODIPY or cyanine dyes, where tetrazine quenching is relieved post-IEDDA reaction. Two-photon microscopy or long-wavelength excitation (e.g., 650 nm) minimizes cellular autofluorescence .

Q. How are tetrazine derivatives integrated into high-energy density materials (HEDMs)?

3,6-Bis(tetrazolylamino)-1,2,4,5-tetrazine (BTATz) is synthesized via condensation/oxidation, achieving >85% nitrogen content. Detonation velocity () and pressure () are calculated using Kamlet-Jacobs equations, with experimental validation via small-scale shock sensitivity tests. BTATz derivatives exhibit insensitivity to friction (IS > 120 N) and impact (FS > 40 J) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products